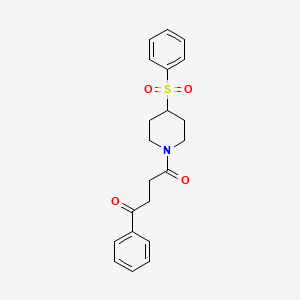
2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClN3O3 and its molecular weight is 355.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Herbicide Usage
Research has examined the environmental impact and usage of chlorophenoxy compounds, including 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide, as herbicides. For instance, studies in New Zealand have explored the association between exposure to phenoxyherbicides and soft tissue sarcoma, though further research is needed to establish a definitive link (Smith et al., 1984). Additionally, the adsorption behavior of phenoxyacetic acids on surfaces like poly-o-toluidine Zr(IV) phosphate has been investigated, revealing their effectiveness in removing these compounds from aqueous solutions (Khan & Akhtar, 2011).
Biological Effects and Safety
Studies have also focused on the potential health risks associated with chlorophenoxy compounds. Research on 2,4-Dichlorophenoxy acetic acid, a related compound, has shown its impact on dental hard tissue formation in rats, suggesting environmental contaminants like chlorinated organic pesticides could significantly influence infant dental development (Alpöz et al., 2001). A systematic review of carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including 2,4-D and MCPA, indicates that while there is some epidemiological evidence suggesting a risk of lymphohematopoietic cancers, the combined evidence does not support a genotoxic mode of action (Stackelberg, 2013).
Chemical Analysis and Degradation
Research has also been conducted on the detection and degradation of chlorophenoxy acids. For instance, a study on the quantitation of chlorophenoxy acid herbicides by high-performance liquid chromatography with coulometric detection developed a method that meets requirements for pesticide analysis in environmental samples (Wintersteiger et al., 1999). Additionally, the degradation mechanism of 2,4-dichlorophenoxyacetic acid by thermally activated persulfate oxidation was examined, providing insights into the environmental fate of these herbicides (Cai et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-6-8-15(9-7-13)24-12-17(23)22-14-10-20-18(21-11-14)25-16-4-2-1-3-5-16/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUURHCKOBKKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2431190.png)



![N-[[1-[(2-Chlorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2431196.png)
![Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride](/img/structure/B2431198.png)



![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)

